Cas no 100123-25-9 (Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate)

Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate is a versatile brominated indole derivative widely used in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 5-position and a formyl group at the 3-position—make it a valuable intermediate for constructing complex heterocyclic compounds. The ethyl ester moiety enhances solubility and reactivity, facilitating further functionalization. This compound is particularly useful in the synthesis of biologically active molecules, including potential drug candidates, due to its ability to undergo cross-coupling, condensation, and nucleophilic substitution reactions. Its high purity and stability ensure reliable performance in demanding synthetic applications.
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate structure
100123-25-9 structure
Product Name:Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate
CAS No:100123-25-9
MF:C12H10BrNO3
MW:296.11670255661
MDL:MFCD02257704
CID:123963
PubChem ID:3275613
Update Time:2025-09-27

Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylicacid, 5-bromo-3-formyl-, ethyl ester
    • Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
    • 5-Brom-3-formyl-indol-2-carbonsaeure-aethylester
    • 5-bromo-3-formyl-indole-2-carboxylic acid ethyl ester
    • SCHEMBL333829
    • MFCD02257704
    • VPJYMMSHBAEVOX-UHFFFAOYSA-N
    • AS-70772
    • ethyl 5-bromo-3-formylindole-2-carboxylate
    • A852688
    • 5-Bromo-3-formylindole-2-carboxylic acid ethyl ester
    • 5-Bromo-3-formyl-1H-indole-2-carboxylic acid ethyl ester
    • AKOS001476163
    • FT-0741216
    • Z3214214385
    • BB 0249877
    • 100123-25-9
    • 1H-Indole-2-carboxylic acid, 5-bromo-3-formyl-, ethyl ester
    • DTXSID00390933
    • 10-Methoxy-4H-benzo(4,5)cyolohepta(1,2-b)thiophen-4-one
    • DB-058300
    • BBL020624
    • Ethyl5-bromo-3-formyl-1H-indole-2-carboxylate
    • STK893314
    • Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate
    • MDL: MFCD02257704
    • Inchi: 1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
    • InChI Key: VPJYMMSHBAEVOX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C=O)=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 294.98400
  • Monoisotopic Mass: 294.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2A^2
  • XLogP3: 2.8

Experimental Properties

  • PSA: 59.16000
  • LogP: 2.91960

Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Pricemore >>

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Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Production Method

Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:100123-25-9)Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate
Order Number:A852688
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:41
Price ($):175.0
Email:sales@amadischem.com

Additional information on Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate

Comprehensive Guide to Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 100123-25-9)

Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 100123-25-9) is a highly versatile indole derivative widely used in pharmaceutical research, organic synthesis, and material science. This compound belongs to the class of heterocyclic compounds, featuring a bromo-substituted indole core with a formyl group and an ethyl ester moiety. Its unique structural properties make it a valuable intermediate in the synthesis of bioactive molecules and advanced materials.

The molecular formula of Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate is C12H10BrNO3, with a molecular weight of 296.12 g/mol. The presence of both electron-withdrawing (bromo and formyl) and electron-donating (ethyl ester) groups on the indole ring allows for diverse reactivity, making it a sought-after building block in medicinal chemistry. Researchers often explore its applications in designing kinase inhibitors, anticancer agents, and antimicrobial compounds.

One of the most frequently asked questions about Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate is its role in drug discovery. Recent studies highlight its utility in developing small-molecule therapeutics targeting inflammatory diseases and metabolic disorders. The compound's ability to undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) makes it indispensable for constructing complex molecular architectures. Additionally, its fluorescence properties have sparked interest in bioimaging applications.

In the context of green chemistry, researchers are investigating eco-friendly synthetic routes to produce Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate with minimal waste. Techniques like microwave-assisted synthesis and catalytic C-H activation are gaining traction as sustainable alternatives. The compound’s stability under ambient conditions also makes it a practical choice for industrial-scale applications.

The global market for indole-based intermediates like Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate is expanding, driven by demand from the pharmaceutical and agrochemical sectors. Analysts project steady growth due to its role in developing next-generation biodegradable polymers and organic electronics. Suppliers often provide this compound in high purity (>98%) to meet the stringent requirements of GMP-compliant laboratories.

For researchers handling Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate, proper storage conditions (e.g., desiccated, 2–8°C) are critical to maintain its reactivity. Safety data sheets recommend standard laboratory precautions, including gloves and eye protection. Despite its broad utility, the compound is not classified as hazardous under major regulatory frameworks when used responsibly.

Emerging trends in AI-driven drug discovery have further amplified interest in Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate. Machine learning models frequently identify its scaffold as a high-priority fragment for virtual screening libraries. This aligns with the industry’s shift toward fragment-based drug design (FBDD) to accelerate lead optimization.

In summary, Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 100123-25-9) remains a cornerstone in modern synthetic chemistry. Its multifaceted applications—from medicinal chemistry to material science—underscore its enduring relevance. As research continues to uncover new reactivities and functionalities, this compound will likely play a pivotal role in addressing global challenges in healthcare and sustainability.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:100123-25-9)Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate
A852688
Purity:99%
Quantity:5g
Price ($):175.0
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